Product packaging for 3,5-Difluoro-4-isopropylphenol(Cat. No.:)

3,5-Difluoro-4-isopropylphenol

Cat. No.: B13963604
M. Wt: 172.17 g/mol
InChI Key: LDLSMLOGGCVIDK-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-isopropylphenol (Molecular Formula: C9H10F2O, Molecular Weight: 172.17 g/mol) is a fluorinated aromatic compound offered as a chemical building block for research applications . As a substituted phenol, it serves as a versatile synthetic intermediate. The strategic incorporation of fluorine atoms into organic molecules is a established method to fine-tune their physical, chemical, and biological properties, potentially enhancing metabolic stability and lipophilicity in target compounds . This makes fluorinated phenols valuable scaffolds in the development of novel compounds for various fields, including medicinal chemistry and materials science . Specific research applications and mechanistic data for this compound are not currently available in the scientific literature. Further investigation is required to fully elucidate its potential and unique value as a research chemical. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10F2O B13963604 3,5-Difluoro-4-isopropylphenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10F2O

Molecular Weight

172.17 g/mol

IUPAC Name

3,5-difluoro-4-propan-2-ylphenol

InChI

InChI=1S/C9H10F2O/c1-5(2)9-7(10)3-6(12)4-8(9)11/h3-5,12H,1-2H3

InChI Key

LDLSMLOGGCVIDK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C=C1F)O)F

Origin of Product

United States

Synthetic Methodologies for 3,5 Difluoro 4 Isopropylphenol and Analogues

Retrosynthetic Analysis of the 3,5-Difluoro-4-isopropylphenol Scaffold

A logical retrosynthetic analysis of this compound suggests that the most straightforward approach involves the late-stage introduction of the isopropyl group onto a pre-existing 3,5-difluorophenol (B1294556) ring. This strategy is advantageous as 3,5-difluorophenol is a known compound with established synthetic routes. The key disconnection, therefore, is the C-C bond between the aromatic ring and the isopropyl group. This bond can be formed via an electrophilic aromatic substitution, specifically a Friedel-Crafts alkylation or a related catalytic process.

The primary retrosynthetic disconnection is as follows:

Retrosynthetic analysis of this compound
Figure 1: Retrosynthetic analysis of this compound, highlighting the key disconnection of the isopropyl group from the 3,5-difluorophenol core.

This approach simplifies the synthesis to two main challenges: the efficient preparation of the 3,5-difluorophenol precursor and the regioselective isopropylation at the C4 position, which is sterically accessible and electronically activated by the hydroxyl group, despite the deactivating effect of the two fluorine atoms.

Precursor Synthesis and Halogenation Strategies

The synthesis of the key intermediate, 3,5-difluorophenol, can be achieved through several pathways, starting from readily available materials. The choice of method often depends on the scale of the synthesis and the availability of specific reagents.

Synthesis of Fluorinated Phenol (B47542) Precursors (e.g., 3,5-Difluorophenol)

Several reliable methods have been reported for the synthesis of 3,5-difluorophenol. One common approach involves the diazotization of a corresponding aniline (B41778) derivative followed by hydrolysis. For instance, 3,5-difluoroaniline (B1215098) can be converted to the corresponding diazonium salt, which is then hydrolyzed to yield 3,5-difluorophenol.

Another versatile method starts from 3,5-difluorobromobenzene. This compound can be converted to an organometallic intermediate, such as a Grignard or organolithium reagent, which is then oxidized to the desired phenol. A patent describes a process where 3,5-difluorobromobenzene is reacted with an alkali to obtain 3,5-difluorophenoxide, which is then acidified to give 3,5-difluorophenol. google.com

A third approach utilizes 1,3,5-trifluorobenzene (B1201519) as a starting material. Through nucleophilic aromatic substitution, one of the fluorine atoms can be replaced by a hydroxyl group to furnish 3,5-difluorophenol.

The following table summarizes some of the reported synthetic routes to 3,5-difluorophenol:

Starting MaterialKey ReagentsReported YieldReference
3,5-Difluorobromobenzene1. n-BuLi, THF, -70°C; 2. B(OMe)₃; 3. H₂O₂- patsnap.com
3,5-Difluoroaniline1. NaNO₂, H₂SO₄; 2. H₂O, heat- google.com
1,3,5-Trifluorobenzene1. KOH, DMSO, heat--

Regioselective Introduction of Fluorine Atoms

While the synthesis of this compound typically starts with a pre-fluorinated phenol, it is relevant to briefly discuss strategies for the regioselective introduction of fluorine atoms onto a phenolic ring. Direct fluorination of phenol often leads to a mixture of isomers and is difficult to control. Therefore, multi-step sequences are generally employed.

One strategy involves the use of directing groups. For example, strategic placement of blocking groups can direct electrophilic fluorinating agents, such as Selectfluor®, to the desired positions. After fluorination, these directing groups can be removed.

Another approach involves the synthesis of a polysubstituted benzene (B151609) ring with the desired substitution pattern, followed by conversion of one of the substituents into a hydroxyl group. For instance, a Sandmeyer-type reaction on a suitably substituted aniline can be employed.

Isopropylation Reactions in Phenolic Systems

The introduction of an isopropyl group onto the 3,5-difluorophenol core is the final key step in the synthesis of the target molecule. This is typically achieved through electrophilic aromatic substitution. The hydroxyl group is a strong activating group and directs ortho- and para- to itself. In the case of 3,5-difluorophenol, the C4 position is the para-position and is the most likely site for substitution, despite the deactivating inductive effect of the two meta-fluorine atoms.

Electrophilic Aromatic Substitution with Isopropylating Agents

The classic Friedel-Crafts alkylation is a widely used method for the isopropylation of aromatic compounds. mt.com This reaction typically involves an isopropylating agent, such as isopropyl chloride, isopropyl alcohol, or propene, and a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). mt.commasterorganicchemistry.com

For the synthesis of this compound, the reaction would involve treating 3,5-difluorophenol with an isopropylating agent in the presence of a suitable Lewis acid. A direct analogy for this reaction is the tert-butylation of 3,5-difluorophenol, which has been reported to proceed at the 4-position with 54% yield when heated with tert-butyl methyl ether in the presence of zirconium tetrachloride (ZrCl₄). fluorine1.ru This result strongly suggests that the isopropylation would also be directed to the C4 position.

The general scheme for the Friedel-Crafts isopropylation is as follows:

Friedel-Crafts isopropylation of 3,5-difluorophenol
Figure 2: General scheme for the Friedel-Crafts isopropylation of 3,5-difluorophenol using an isopropylating agent and a Lewis acid catalyst.

Catalytic Approaches to Isopropylation

In addition to traditional Lewis acids, various solid acid catalysts have been developed for the alkylation of phenols, offering advantages such as easier separation and recyclability. These include zeolites, clays, and metal oxides. rsc.orggoogle.com For instance, H-Beta zeolites have been shown to be effective catalysts for the isopropylation of phenol with isopropanol (B130326). rsc.org

The alkylation of phenols with alcohols can also be achieved using metal-based catalysts. A patent describes a process for the alkylation of hydroxy aromatic compounds with alkyl alcohols in the presence of a metal oxide catalyst at elevated temperatures. google.com Another study reports the use of an ionic liquid, 1H-imidazole-1-acetic acid tosylate, as an efficient and recyclable catalyst for the alkylation of phenol with tert-butyl alcohol. nih.gov While these methods have not been specifically reported for 3,5-difluorophenol, they represent promising avenues for the development of more sustainable and efficient syntheses of this compound.

The following table provides examples of catalytic systems used for the alkylation of phenols:

CatalystAlkylating AgentSubstrateKey FindingsReference
Zirconium tetrachloride (ZrCl₄)tert-Butyl methyl ether3,5-Difluorophenol54% yield of 4-tert-butyl-3,5-difluorophenol fluorine1.ru
H-Beta ZeoliteIsopropanolPhenol94% phenol conversion and 56% diisopropylphenol selectivity rsc.org
Metal OxideAlkyl alcoholHydroxy aromatic compoundVapor phase reaction at ≥ 420°C google.com
[HIMA]OTs (Ionic Liquid)tert-Butyl alcoholPhenolEfficient and recyclable catalytic system nih.gov

Control of Isomer Selectivity in Isopropylation Reactions

The introduction of the isopropyl group onto a difluorophenol ring via electrophilic aromatic substitution, such as the Friedel-Crafts alkylation, is a critical step where isomeric purity is paramount. libretexts.orgmasterorganicchemistry.com The regiochemical outcome of this reaction is governed by the cumulative electronic and steric effects of the substituents already present on the aromatic ring: the hydroxyl (-OH) group and the two fluorine (-F) atoms.

The hydroxyl group is a powerful activating group and a strong ortho-, para- director. jove.com This is due to its ability to donate a lone pair of electrons into the aromatic system via resonance, which stabilizes the carbocation intermediate (the arenium ion) formed during electrophilic attack at the ortho and para positions. jove.com Conversely, fluorine atoms are deactivating groups due to their high electronegativity, which withdraws electron density from the ring through the inductive effect. masterorganicchemistry.com However, like other halogens, they are also ortho-, para- directors because they can donate a lone pair of electrons through resonance, partially offsetting the inductive withdrawal and stabilizing the ortho and para intermediates. masterorganicchemistry.commasterorganicchemistry.com

In the case of a precursor like 3,5-difluorophenol, the potential sites for isopropylation are the carbon atoms at positions 2, 4, and 6.

Position 4 (para): This position is para to the hydroxyl group and meta to both fluorine atoms. The strong para-directing effect of the hydroxyl group significantly favors electrophilic attack at this position.

Positions 2 and 6 (ortho): These positions are ortho to the hydroxyl group and ortho/para to the fluorine atoms. While electronically favored by both the -OH and -F directing effects, these positions are sterically hindered by the adjacent fluorine atoms.

This interplay results in a strong preference for isopropylation at the C4 position, leading to the desired this compound. The steric bulk of the incoming isopropyl electrophile, typically generated from isopropyl halide or isopropanol with a Lewis acid catalyst, further disfavors attack at the crowded ortho positions. stackexchange.com Achieving high selectivity for the 4-isopropyl isomer often depends on the choice of catalyst and reaction conditions, which can modulate the effective size of the electrophile and the transition state energies. For instance, tert-butylation of 3,5-difluorophenol using di-tert-butyl ether and a ZrCl₄ catalyst has been shown to occur at the 4-position. fluorine1.ru

Control over reaction parameters is crucial to minimize the formation of undesired isomers.

Table 1: Factors Influencing Isomer Selectivity in Friedel-Crafts Isopropylation

FactorInfluence on SelectivityRationale
Directing Groups -OH group strongly directs to para position. -F atoms also direct ortho/para but are deactivating.The resonance effect of the -OH group provides significant stabilization to the para-substituted intermediate. jove.com
Steric Hindrance The bulk of the isopropyl group and the presence of adjacent fluorine atoms disfavor ortho-substitution.Attack at the para position is less sterically encumbered than at the ortho positions, which are flanked by fluorine atoms. masterorganicchemistry.com
Catalyst Choice Lewis acids like AlCl₃ or ZrCl₄ are used to generate the isopropyl carbocation. libretexts.orgfluorine1.ru The catalyst can influence the electrophile's reactivity and steric bulk.Different catalysts can alter the reaction's kinetic versus thermodynamic control, potentially affecting the isomer ratio.
Temperature Lower temperatures often favor the kinetically controlled product, while higher temperatures can allow for isomerization to the thermodynamically more stable product.The para isomer is generally the most thermodynamically stable due to reduced steric strain. stackexchange.com

Convergent and Divergent Synthetic Routes

The synthesis of this compound can be approached through various strategic plans, broadly categorized as convergent or divergent, which includes methods of stepwise assembly or late-stage functionalization.

Stepwise Assembly of the Fluorinated and Isopropylated Phenol Ring

A stepwise, or linear, approach involves the sequential construction of the substituted phenol ring. This method builds the molecule piece by piece, with each step introducing a new functional group or atom. While potentially lengthy, this strategy allows for unambiguous placement of each substituent. A hypothetical stepwise synthesis could involve:

Starting Material: Beginning with a simple, commercially available benzene derivative.

Fluorination: Introduction of the fluorine atoms. This can be challenging and may require specialized reagents.

Functional Group Installation: Introduction of a group that can be converted into a hydroxyl group, such as a nitro group.

Isopropylation: Performing a Friedel-Crafts isopropylation. The timing of this step is crucial and is determined by the directing effects of the substituents present at that stage.

Conversion to Phenol: Transforming the previously installed functional group (e.g., reducing a nitro group to an amine, followed by diazotization and hydrolysis) to yield the final phenol.

This methodical approach ensures that the substitution pattern is precisely controlled, avoiding complex isomeric mixtures that can arise from functionalizing a more complex starting material.

Late-Stage Functionalization Strategies

Late-stage functionalization represents a more modern and often more efficient synthetic strategy. This approach involves introducing a key functional group, in this case, the isopropyl group, onto a complex, pre-formed molecular scaffold like 3,5-difluorophenol. This strategy is highly valued in medicinal chemistry for rapidly creating a library of analogues from a common intermediate.

Table 2: Comparison of Synthetic Strategies

StrategyDescriptionAdvantagesDisadvantages
Stepwise Assembly Sequential introduction of substituents onto a simple starting ring.High control over regiochemistry; unambiguous synthesis.Often requires more steps; lower overall yield; may require protecting groups.
Late-Stage Functionalization Introduction of a key group (e.g., isopropyl) at a late step onto a complex core (e.g., 3,5-difluorophenol).High efficiency (fewer steps); ideal for creating analogues; convergent.Success depends on the selective reactivity of the C-H bonds on the core molecule. nih.gov

Advanced Synthetic Techniques and Green Chemistry Considerations in Phenol Synthesis

The synthesis of specialty chemicals like this compound is increasingly influenced by the principles of green chemistry, which prioritize efficiency, safety, and sustainability. Advanced techniques such as microwave-assisted synthesis and flow chemistry are at the forefront of this evolution.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to rapidly heat reactions. This technique can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher product yields and purities compared to conventional heating methods. The high efficiency of energy transfer directly to the solvent and reactants can overcome activation barriers more effectively. For the synthesis of this compound, a key step like the Friedel-Crafts alkylation could be significantly accelerated under microwave conditions, potentially reducing side-product formation and simplifying purification.

Flow Chemistry Methodologies

Flow chemistry, or continuous manufacturing, involves performing chemical reactions in a continuous stream through a network of tubes or microreactors. This methodology offers significant advantages over traditional batch processing:

Enhanced Safety: Small reaction volumes minimize the risks associated with highly exothermic or hazardous reactions.

Superior Control: Precise control over temperature, pressure, and reaction time leads to higher reproducibility and yields.

Scalability: Production can be easily scaled up by running the system for longer periods or by using parallel reactors.

Efficiency: Integration of reaction, workup, and purification steps can create a seamless and automated process.

The synthesis of phenols and their derivatives via multi-step sequences, including nitration, hydrogenation, and alkylation, are well-suited for flow chemistry platforms. This approach allows for the safe handling of hazardous intermediates and reagents while providing a highly controlled and efficient manufacturing process for compounds like this compound.

Catalyst Design for Enhanced Efficiency and Selectivity

The synthesis of this compound and its analogues is a process that demands high precision in terms of efficiency and selectivity. The molecular architecture of these compounds, featuring a specific substitution pattern on the phenolic ring, necessitates sophisticated catalytic strategies to control the regioselectivity of the reactions. The two primary retrosynthetic pathways to this compound involve either the selective fluorination of 4-isopropylphenol (B134273) or the selective isopropylation of 3,5-difluorophenol. The design of catalysts for both approaches is crucial for maximizing the yield of the desired product while minimizing the formation of isomers and other byproducts.

Catalyst Design for Selective Fluorination of 4-Isopropylphenol Analogues

The direct fluorination of 4-isopropylphenol to introduce fluorine atoms at the 3 and 5 positions is a significant challenge due to the directing effects of the hydroxyl and isopropyl groups. The hydroxyl group is strongly activating and ortho-, para-directing, while the isopropyl group is also ortho-, para-directing. This makes the selective introduction of fluorine at the positions ortho to the hydroxyl group and meta to the isopropyl group a complex task. Catalyst design, therefore, focuses on enhancing the selectivity for ortho-fluorination relative to the hydroxyl group.

Recent advancements in catalysis have explored various systems to achieve high regioselectivity in the fluorination of phenols. One promising approach involves the use of photocatalysts. For instance, a method for the direct ortho-fluorination of phenol compounds has been developed using eosin (B541160) Y as a photocatalyst in a 10% aqueous acetic acid solution with 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) as the fluorinating agent. google.com This system has shown high site selectivity and reaction efficiency under mild, environmentally friendly conditions. google.com

Transition metal catalysis, particularly with palladium, has also been a focal point of research for selective C-H bond fluorination. Palladium catalysts, in conjunction with specific directing groups on the substrate, can achieve high regioselectivity. For example, palladium(II) acetate (B1210297) in the presence of trifluoroacetic acid has been used for the ortho-monofluorination of N-heterocyclic derivatives of arenes using N-fluorobenzenesulfonimide (NFSI) as the fluorine source. rsc.org While not directly demonstrated on 4-isopropylphenol, these catalytic systems provide a foundation for developing catalysts tailored for the dual ortho-fluorination of para-substituted phenols. The design of ligands that can fine-tune the electronic and steric properties of the metal center is a key aspect of this research.

Below is a table summarizing catalytic systems used for the selective fluorination of phenol analogues, which could be adapted for the synthesis of this compound.

Catalyst SystemSubstrate TypeFluorinating AgentKey Features & Findings
Eosin Y (photocatalyst)Phenol compounds1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Provides a method for direct ortho-fluorination with high site selectivity and efficiency under mild conditions. google.com
Pd(OAc)₂/TFA(Hetero)arenes with N-heterocyclic directing groupsN-fluorobenzenesulfonimide (NFSI)Achieves regioselective ortho-monofluorination in moderate to good yields. rsc.org
Pd(PPh₃)₄ with L-proline2-ArylbenzothiazolesN-fluorobenzenesulfonimide (NFSI)Demonstrates regioselective ortho-fluorination, highlighting the role of promoters. beilstein-journals.org

Catalyst Design for Selective Isopropylation of 3,5-Difluorophenol

An alternative and potentially more direct route to this compound is the Friedel-Crafts isopropylation of 3,5-difluorophenol. In this approach, the key challenge is to selectively introduce the isopropyl group at the 4-position, which is para to one fluorine atom and ortho to the other, while avoiding alkylation at other positions or polyalkylation. The electron-withdrawing nature of the fluorine atoms deactivates the aromatic ring, making the reaction more challenging than the alkylation of phenol itself.

The choice of catalyst is paramount in controlling the regioselectivity of Friedel-Crafts alkylation. Strong Lewis acids are typically employed as catalysts to activate the alkylating agent. wikipedia.orgmt.com For the selective alkylation of difluorophenols, the catalyst must be carefully chosen to overcome the deactivation by the fluorine atoms and to direct the incoming electrophile to the desired position.

A highly relevant study demonstrated the tert-butylation of 3,5-difluorophenol at the 4-position using zirconium tetrachloride (ZrCl₄) as a catalyst and di-tert-butyl ether as the alkylating agent. fluorine1.ru This result suggests that Lewis acidic metal halides can effectively catalyze the selective alkylation of difluorophenols at the sterically less hindered position between the two fluorine atoms. The use of a bulky alkylating agent in this case also likely contributes to the observed selectivity.

For the isopropylation of 3,5-difluorophenol, similar Lewis acid catalysts could be employed. The choice between catalysts such as aluminum chloride (AlCl₃), ferric chloride (FeCl₃), or zirconium tetrachloride would depend on the desired reactivity and selectivity, with milder Lewis acids potentially offering better control and reducing the risk of side reactions. wikipedia.orgmt.com Furthermore, the use of solid acid catalysts, such as zeolites or acid-treated clays, is an area of active research. google.comwhiterose.ac.uk These materials can offer advantages in terms of handling, separation, and reusability, contributing to a more efficient and sustainable process. For instance, a catalyst system comprising sulfuric acid on comminuted acid clay and a molecular sieve has been used for the preparation of 4-isopropylphenol from 2-isopropylphenol, demonstrating the utility of solid acids in directing alkylation. google.com

The following table presents examples of catalysts used for the alkylation of phenols, with a focus on systems that could be applied to the selective isopropylation of 3,5-difluorophenol.

CatalystSubstrateAlkylating AgentKey Features & Findings
Zirconium tetrachloride (ZrCl₄)3,5-DifluorophenolDi-tert-butyl etherAchieves selective tert-butylation at the 4-position. fluorine1.ru
Trifluoromethane sulfonic acid (TFMSA)Phenol / 2-Isopropylphenol- (transalkylation)A highly active catalyst for the formation of 4-isopropylphenol. google.com
Sulfuric acid on acid clay with molecular sievePhenol / 2-Isopropylphenol- (transalkylation)A solid acid catalyst system for the selective production of 4-isopropylphenol. google.com
Aluminum triphenolatePhenolAlkenesA classic homogeneous catalyst for the selective ortho-alkylation of phenol. whiterose.ac.uk
Silica gel supported aluminum phenolatePhenolIsobuteneA solid catalyst exhibiting ortho-selectivity for the first alkylation. whiterose.ac.uk

Chemical Reactivity and Derivatization Pathways of 3,5 Difluoro 4 Isopropylphenol

Reactivity of the Phenolic Hydroxyl Group

The hydroxyl group is a primary site for derivatization, participating in a range of reactions common to phenols, yet with its reactivity modulated by the electronic and steric environment of the 3,5-difluoro-4-isopropylphenyl scaffold.

Etherification and Esterification Reactions

The synthesis of ether and ester derivatives of phenols are fundamental transformations in organic chemistry. In the case of 3,5-Difluoro-4-isopropylphenol, these reactions proceed under standard conditions, though the specifics of reaction rates and yields can be influenced by the electron-withdrawing nature of the fluorine substituents.

Etherification: The formation of an ether linkage typically involves the deprotonation of the phenolic hydroxyl group with a suitable base to form a phenoxide, which then acts as a nucleophile in a substitution reaction with an alkyl halide. For instance, the alkylation of various substituted phenols, including isopropylphenols, with reagents like 10-undecenyl-1-bromide has been documented to produce the corresponding aromatic ethers. grafiati.com

Esterification: Esterification can be achieved through several methods, including reaction with an acyl chloride or a carboxylic acid anhydride (B1165640) under basic conditions, or via Fischer esterification with a carboxylic acid using a strong acid catalyst. Research has shown the successful synthesis of alkylphenyl fluorobenzoate esters from various isopropyl-substituted phenols. researchgate.net For example, 2-(4-Isopropylphenoxy)-2-methylpropanoyl chloride is a known derivative formed through the reaction of 4-isopropylphenol (B134273).

The following table provides illustrative examples of these transformations:

Reactant 1Reactant 2Product TypeReference
4-Isopropylphenol10-Undecenyl-1-bromideAromatic ether grafiati.com
2-sec-Butylphenol2,5-Difluorobenzoyl chlorideFluorobenzoate ester researchgate.net
4-Isopropylphenol2-Methylpropanoyl chlorideEster

Directed Ortho Metalation (DoM) Strategies

Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org This strategy relies on the ability of a directing group to chelate to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.org The phenolic hydroxyl group, after conversion to a suitable directing group such as a methoxy (B1213986) or carbamate (B1207046) group, can effectively direct metalation to the C2 and C6 positions of the aromatic ring. wikipedia.org

The general principle involves the interaction of a directing metalation group (DMG) with an alkyllithium compound, like n-butyllithium. wikipedia.org This interaction increases the kinetic acidity of the ortho protons, leading to selective deprotonation and the formation of an aryllithium intermediate. wikipedia.orgorganic-chemistry.org This intermediate can then be quenched with a variety of electrophiles to introduce a wide range of substituents. While specific examples for this compound are not extensively documented in the searched literature, the principles of DoM are broadly applicable to substituted phenols. wikipedia.orgorganic-chemistry.org

Oxidation Pathways of Substituted Phenols

The oxidation of phenols can lead to a variety of products, including quinones, dimers, and trimers. researchgate.net For substituted phenols like 4-isopropylphenol, oxidation can proceed through the formation of a quinone methide intermediate. researchgate.net This intermediate is susceptible to nucleophilic attack, and in aqueous solutions, water and the parent phenol (B47542) itself can act as nucleophiles, leading to the formation of dimeric products. researchgate.net

Electrochemical oxidation of 4-isopropylphenol has been shown to produce dimeric structures. researchgate.net The specific oxidation products of this compound would be influenced by the electron-withdrawing fluorine atoms, which could affect the stability of the intermediate radical and quinone methide species. The preference for oxidation reactions to occur at the ortho or para positions is a well-established phenomenon. google.com

Reactions Involving the Fluorinated Aromatic Ring

The fluorine substituents on the aromatic ring significantly influence its reactivity, particularly in nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) with Fluorine Displacement

The presence of electron-withdrawing groups, such as fluorine and nitro groups, activates an aromatic ring towards nucleophilic aromatic substitution (SNAr). nih.govlibretexts.org In this two-step mechanism, a nucleophile attacks the carbon atom bearing a leaving group (in this case, a fluorine atom), forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org Subsequent loss of the leaving group restores the aromaticity of the ring. libretexts.org

While direct SNAr reactions on this compound are not explicitly detailed in the provided search results, the principles are well-established for other fluorinated aromatic compounds. nih.govznaturforsch.com For instance, 4,5-difluoro-1,2-dinitrobenzene readily undergoes sequential nucleophilic aromatic substitution. nih.gov The rate and regioselectivity of SNAr reactions are highly dependent on the nature of the nucleophile and the substitution pattern of the aromatic ring.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds, and they are widely used in the functionalization of aryl halides and triflates. acs.org

Suzuki Coupling: The Suzuki-Miyaura coupling reaction involves the reaction of an aryl or vinyl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govrsc.org This reaction is a versatile tool for creating biaryl linkages. While specific examples with this compound are not available, the Suzuki coupling of other dihaloarenes, such as 3,5-dichloroisothiazole-4-carbonitrile, demonstrates the potential for regioselective coupling. nih.gov

Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.org This reaction typically exhibits high trans selectivity. organic-chemistry.org

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper species. wikipedia.orgorganic-chemistry.orglibretexts.org This method is highly effective for the synthesis of arylalkynes and conjugated enynes under mild conditions. wikipedia.orglibretexts.org Copper-free Sonogashira protocols have also been developed. nih.gov

The reactivity of this compound in these cross-coupling reactions would likely involve the transformation of the phenolic hydroxyl group into a more suitable leaving group, such as a triflate, to enable oxidative addition to the palladium catalyst.

The following table summarizes the general scope of these cross-coupling reactions:

ReactionReactant 1Reactant 2Key Catalyst(s)Product Type
Suzuki CouplingAryl/Vinyl Halide or TriflateOrganoboron CompoundPalladiumBiaryl or Vinylarene
Heck ReactionAryl/Vinyl Halide or TriflateAlkenePalladiumSubstituted Alkene
Sonogashira CouplingAryl/Vinyl Halide or TriflateTerminal AlkynePalladium, CopperArylalkyne or Enyne

Regioselective Functionalization of Polyfluorinated Aromatic Systems

The presence of multiple fluorine atoms on an aromatic ring significantly influences the regioselectivity of further functionalization. In polyfluorinated aromatic compounds, nucleophilic substitution reactions are common, where a nucleophile replaces a fluorine atom. fluorine1.ru The positions ortho and para to an activating group, such as a hydroxyl group, are typically the most reactive sites for electrophilic aromatic substitution. However, the strong electron-withdrawing nature of fluorine can deactivate the ring towards electrophiles.

Conversely, for nucleophilic aromatic substitution (SNAr), the fluorine atoms activate the ring, making it more susceptible to attack by nucleophiles. The regioselectivity of SNAr reactions on polyfluorinated phenols is governed by the positions of the fluorine atoms and the directing effect of the hydroxyl group.

Research into the functionalization of fluorinated compounds is a crucial area of organic synthesis due to the challenges associated with introducing fluorine atoms or functional groups into already fluorinated molecules. fluorine1.ru One approach involves the conversion of polyfluoroaromatic compounds into highly reactive polyfluorinated cyclohexadienones, which can then be modified through various reactions. fluorine1.ru

A study on the diversification of benzothiaoxazepine-1,1'-dioxides utilized an SNAr reaction with isopropylphenol. ku.edu While this study did not use this compound specifically, the conditions explored for the reaction of a fluorinated aromatic system with a phenol derivative are relevant. The optimization of this SNAr reaction involved screening various bases and solvents, with cesium carbonate and dimethyl sulfoxide (B87167) (DMSO) proving effective. ku.edu

Reactant 1Reactant 2Catalyst/BaseSolventTemperature (°C)OutcomeReference
Benzothiaoxazepine-1,1'-dioxide (scaffold 1)Isopropylphenol {6}Cs2CO3DMSO110>95% conversion to the desired product ku.edu

Pericyclic Reactions and Cycloadditions

Pericyclic reactions, including cycloadditions, are powerful tools in organic synthesis for the construction of cyclic systems. Polyfluorinated cyclohexadienones, which can be synthesized from polyfluorinated phenols, are known to participate in cycloaddition reactions. fluorine1.ru These dienones possess a 1,3-diene system that can react with various dienophiles. fluorine1.ru

For instance, polyfluorinated cyclohexadienones react with diazomethane (B1218177) and its derivatives to form polycyclic pyrazoles and cyclopropanes. fluorine1.ru They also undergo [4+2] cycloaddition reactions with phosphaalkynes, which are hetero-analogues of acetylene. fluorine1.ru

Transformations of the Isopropyl Group

The isopropyl group attached to the phenol ring offers another site for chemical modification.

Oxidation of the isopropyl group on a phenol can lead to various products depending on the reaction conditions and the oxidant used. The benzylic position of the isopropyl group is particularly susceptible to oxidation. In the context of natural product synthesis, the oxidation of phenols is a key strategy for derivatization. rsc.org However, the presence of an isopropyl group can sometimes lead to alternative oxidation pathways, including at the benzylic position, which can compete with desired transformations on the aromatic ring. rsc.org

Patents describing the oxidation of phenols indicate that the nature of the substituents on the phenol ring influences the outcome of the reaction. For instance, the oxidation of 2-methyl-6-isopropyl phenol can produce both diphenoquinone (B1195943) and polyphenylene ether. google.com

Direct halogenation of the isopropyl group can be challenging to control and may require specific reagents or reaction conditions to achieve selectivity. While information specifically on the halogenation of the isopropyl group of this compound is scarce, general methods for the halogenation of alkyl groups on aromatic rings exist. These often involve radical mechanisms, initiated by UV light or radical initiators, using reagents like N-bromosuccinimide (NBS) for benzylic bromination. The development of new halogenating agents continues to be an active area of research. tcichemicals.comsci-hub.se

Multi-Component Reactions and Cascade Processes Utilizing this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, minimizing waste and synthetic steps. tcichemicals.comrug.nl Cascade processes, involving a sequence of intramolecular reactions, also offer a powerful means to build molecular complexity. acs.orgncn.gov.pl

Fluorinated compounds are of significant interest in the development of cascade reactions. ncn.gov.pl For example, a cascade process involving fluorination-induced aryl migration and semipinacol rearrangement has been reported for the synthesis of α-fluoro cyclopentanones. mdpi.com Another example is a defluorinative multicomponent cascade reaction of trifluoromethylarenes. acs.org

While no specific MCRs or cascade processes explicitly utilizing this compound are documented in the provided search results, its structure suggests potential applications. The phenolic hydroxyl group could act as a nucleophile or a proton donor, and the aromatic ring could participate in various transformations within a multi-component or cascade sequence. The development of such reactions involving fluorinated phenols is an ongoing area of research. ncn.gov.plresearchgate.net

Chemo-, Regio-, and Stereoselective Synthetic Transformations

Achieving high levels of chemo-, regio-, and stereoselectivity is a central goal in modern organic synthesis. rsc.orgrsc.orgnih.gov For a molecule like this compound, selective transformations are crucial for its use as a building block in more complex structures.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. For example, a reaction could target the hydroxyl group while leaving the aromatic ring and isopropyl group untouched.

Regioselectivity involves the preferential reaction at one position over another. An example would be the selective functionalization of the aromatic ring at a specific carbon atom.

Stereoselectivity pertains to the preferential formation of one stereoisomer over another.

The development of catalytic systems is key to achieving these selectivities. For instance, iron-catalyzed hydroboration of alkenes and alkynes has been shown to be highly chemo-, regio-, and stereoselective. rsc.org Similarly, the tetrafunctionalization of fluoroalkynes has been achieved with high selectivity, providing access to various nitrogen-containing heterocyclic compounds. rsc.org

In the context of fluorinated phenols, dearomatization reactions can be performed with high regioselectivity. For example, a C4-regioselective dearomatization of phenols has been developed to synthesize fluorinated cyclohexadienones. rsc.org While this study did not specifically use this compound, the principles of controlling regioselectivity in the functionalization of phenols are highly relevant.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules. For 3,5-Difluoro-4-isopropylphenol, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its atomic connectivity and spatial arrangement.

The ¹H and ¹³C NMR spectra of this compound are dictated by the electronic environment of each nucleus, which is influenced by the hydroxyl (-OH), isopropyl, and fluorine substituents on the aromatic ring.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show four distinct signals corresponding to the hydroxyl proton, the two aromatic protons, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group.

The hydroxyl proton (-OH) typically appears as a broad singlet, with a chemical shift that can vary depending on solvent, concentration, and temperature.

The two aromatic protons (H-2 and H-6) are chemically equivalent due to the molecule's symmetry. Their signal is expected to appear as a triplet due to coupling with the two adjacent fluorine atoms (⁴JH-F).

The methine proton (-CH) of the isopropyl group will present as a septet, a result of coupling to the six equivalent methyl protons.

The six methyl protons (-CH₃) of the isopropyl group are equivalent and will appear as a doublet, coupled to the single methine proton.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum will show distinct signals for each unique carbon atom. The chemical shifts are significantly influenced by the electronegative fluorine and oxygen atoms, and the carbon signals will exhibit splitting due to C-F coupling.

Aromatic Carbons: The carbon attached to the hydroxyl group (C-1) will be found downfield. The carbons bonded to fluorine (C-3 and C-5) will appear as doublets with a large one-bond coupling constant (¹JC-F). The carbon bearing the isopropyl group (C-4) and the remaining aromatic carbons (C-2 and C-6) will also show couplings to the fluorine atoms, though with smaller coupling constants (²JC-F, ³JC-F).

Isopropyl Carbons: The methine carbon (-CH) and the two equivalent methyl carbons (-CH₃) of the isopropyl group will appear in the aliphatic region of the spectrum.

Predicted ¹H and ¹³C NMR Data for this compound

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-OH~4.5-5.5s (broad)N/A
Ar-H (H-2, H-6)~6.5-6.7t⁴JH-F ≈ 2-3 Hz
-CH(CH₃)₂~3.1-3.3sept³JH-H ≈ 7 Hz
-CH(CH₃)₂~1.2-1.3d³JH-H ≈ 7 Hz
Table 2: Predicted ¹³C NMR Chemical Shifts and C-F Couplings
Carbon AssignmentPredicted Chemical Shift (δ, ppm)C-F Coupling (JC-F, Hz)
C-1 (-OH)~155³JC-F ≈ 10-15 Hz
C-2, C-6~105²JC-F ≈ 20-25 Hz
C-3, C-5 (-F)~160¹JC-F ≈ 240-250 Hz
C-4 (-CH)~120²JC-F ≈ 15-20 Hz
-CH(CH₃)₂~28N/A
-CH(CH₃)₂~22N/A

¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift range. nih.gov In this compound, the two fluorine atoms are chemically equivalent. Therefore, the ¹⁹F NMR spectrum is expected to show a single signal. This signal will be split into a triplet by the two neighboring aromatic protons (H-2 and H-6), demonstrating a four-bond coupling (⁴JF-H). The chemical shift provides information about the electronic environment of the fluorine atoms. caspre.ca

2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations. For this compound, a cross-peak would be observed between the methine proton and the methyl protons of the isopropyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C atoms. It would show correlations between the aromatic protons and their attached carbons (C-2, C-6), the methine proton and its carbon, and the methyl protons and their carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. Key HMBC correlations would include:

The aromatic protons (H-2, H-6) to the fluorinated carbons (C-3, C-5) and the isopropyl-bearing carbon (C-4).

The methine proton to the aromatic carbon it is attached to (C-4) and to the methyl carbons.

The methyl protons to the methine carbon and the aromatic carbon (C-4).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of nuclei. It would show through-space correlations between the methine and methyl protons of the isopropyl group and the nearby aromatic protons (H-2, H-6), helping to confirm the conformation of the isopropyl group relative to the aromatic ring.

Dynamic NMR (DNMR) can be used to study molecular motions that occur on the NMR timescale. In this compound, the primary conformational flexibility involves the rotation of the isopropyl group around the C4-C(methine) bond.

At room temperature, this rotation is typically fast, rendering the two methyl groups chemically equivalent. However, at sufficiently low temperatures, this rotation could be slowed down. If the energy barrier to rotation is high enough, the two methyl groups would become diastereotopic (chemically non-equivalent) because of the chiral plane of the aromatic ring. This would result in the single doublet observed for the methyl groups splitting into two distinct doublets. By analyzing the spectra at various temperatures, it is possible to determine the coalescence temperature and calculate the rotational energy barrier (Gibbs free energy of activation, ΔG‡).

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The IR and Raman spectra of this compound would display characteristic bands corresponding to the vibrations of its specific functional groups.

O-H Vibrations: A prominent, broad absorption band is expected in the IR spectrum between 3200 and 3600 cm⁻¹ due to the stretching vibration of the phenolic hydroxyl group, which is typically involved in hydrogen bonding.

C-H Vibrations:

Aromatic C-H stretch: Weak to medium bands are expected just above 3000 cm⁻¹.

Aliphatic C-H stretch: Stronger bands from the isopropyl group will appear just below 3000 cm⁻¹ (typically 2850-2970 cm⁻¹).

C=C Aromatic Vibrations: Several bands of variable intensity are expected in the 1450-1600 cm⁻¹ region, characteristic of the aromatic ring stretching modes.

C-F Vibrations: Strong absorption bands corresponding to the C-F stretching vibrations are expected in the fingerprint region, typically between 1100 and 1350 cm⁻¹. These are often very intense in the IR spectrum.

Isopropyl Group Vibrations: Characteristic bending vibrations for the isopropyl group (e.g., the symmetric and asymmetric bending of the methyl groups) would be observed around 1365-1385 cm⁻¹.

Expected Vibrational Frequencies for this compound

Table 3: Characteristic IR and Raman Bands
Vibrational ModeExpected Frequency Range (cm⁻¹)Typical Intensity (IR)
O-H stretch (H-bonded)3200-3600Strong, Broad
Aromatic C-H stretch3000-3100Medium-Weak
Aliphatic C-H stretch2850-2970Strong
Aromatic C=C stretch1450-1600Medium-Weak
C-H bend (isopropyl)1365-1385Medium
C-F stretch1100-1350Very Strong
C-O stretch (phenol)1200-1260Strong

Hydrogen Bonding Interactions in this compound Systems

The molecular structure of this compound, featuring a hydroxyl group (-OH) and two fluorine atoms on the aromatic ring, dictates its hydrogen bonding capabilities. The electron-withdrawing nature of the fluorine atoms enhances the acidity of the phenolic proton, making the hydroxyl group a more potent hydrogen bond donor compared to non-fluorinated phenol (B47542). brighton.ac.uk This increased donor strength facilitates the formation of robust hydrogen bonds with acceptor molecules.

In condensed phases or in the presence of suitable solvents, the primary hydrogen bonding interaction is the O-H···A bond, where 'A' is a hydrogen bond acceptor (e.g., the oxygen of another phenol molecule, a solvent molecule like acetone, or the nitrogen of a pyridine (B92270) derivative).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for determining the molecular weight and obtaining structural information about this compound through the analysis of its fragmentation patterns. For halogenated phenols, fragmentation pathways often involve competition between the elimination of carbon monoxide (or a CHO radical) and the loss of a halogen atom or hydrogen halide. rsc.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent molecule (molecular ion) and its fragments. This precision allows for the unambiguous determination of the elemental formula, confirming the presence of carbon, hydrogen, fluorine, and oxygen in their correct proportions. The exact mass distinguishes the compound from other isomers or molecules with the same nominal mass.

Table 1: HRMS Data for this compound

ParameterValue
Molecular FormulaC₉H₁₀F₂O
Monoisotopic Mass (Calculated)172.06997 Da
Typical Adducts (Positive Ion Mode)[M+H]⁺, [M+Na]⁺, [M+K]⁺
Expected [M+H]⁺ Mass173.07780 Da

Tandem Mass Spectrometry (MS/MS) is employed to further validate the molecular structure. In an MS/MS experiment, the molecular ion of this compound is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions. The resulting fragmentation pattern serves as a structural fingerprint.

A primary and highly characteristic fragmentation pathway for phenols containing an isopropyl group is the loss of a methyl radical (•CH₃) to form a stable benzylic cation. nih.gov This results in a prominent [M-15]⁺ ion. Subsequent fragmentations may involve the loss of carbon monoxide (CO), a common fragmentation for phenols. rsc.org

Table 2: Predicted MS/MS Fragmentation Pattern for this compound ([M+H]⁺)

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Fragment Structure
173.0778158.0543•CH₃ (Methyl radical)[M+H-CH₃]⁺
158.0543130.0594CO (Carbon monoxide)[M+H-CH₃-CO]⁺
173.0778153.0672HF (Hydrogen fluoride)[M+H-HF]⁺

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a single crystal of this compound. nih.gov This technique provides unambiguous data on bond lengths, bond angles, and torsional angles, confirming the molecular geometry. Furthermore, it reveals how individual molecules pack together in the solid state, elucidating the intermolecular forces, such as hydrogen bonding and C-H···F interactions, that govern the crystal structure. mq.edu.auacs.org Analysis of the crystal packing can reveal the formation of specific motifs, like hydrogen-bonded chains or sheets. acs.org

Table 3: Information Obtainable from X-ray Crystallography

Structural InformationDescription
Molecular GeometryPrecise bond lengths (e.g., C-C, C-O, C-F, O-H) and bond angles.
ConformationThe orientation of the isopropyl and hydroxyl groups relative to the aromatic ring.
Crystal PackingThe arrangement of molecules in the unit cell and the overall crystal lattice.
Intermolecular InteractionsDetailed geometry of hydrogen bonds (O-H···O) and other non-covalent interactions (e.g., C-H···F, π-π stacking).
Absolute ConfigurationDetermination of the absolute stereochemistry in chiral crystals.

Chromatographic and Separation Techniques for Purity and Mixture Analysis

Chromatographic methods are essential for assessing the purity of this compound and for its quantification in complex mixtures.

High-Performance Liquid Chromatography (HPLC) is the most common chromatographic technique for the analysis of non-volatile compounds like substituted phenols. A reversed-phase HPLC method is typically employed for such analyses. nih.gov In this setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Due to its aromatic ring and isopropyl group, this compound exhibits significant hydrophobicity and is well-retained on reversed-phase columns. Detection is commonly achieved using a UV-Vis detector, as the phenolic ring possesses a strong chromophore.

Table 4: Representative HPLC Method Parameters for this compound Analysis

ParameterTypical Condition
Stationary Phase (Column)C18 (Octadecylsilane), 5 µm particle size, 4.6 x 250 mm
Mobile PhaseIsocratic or gradient elution with Acetonitrile and Water (acidified with formic or phosphoric acid)
Flow Rate1.0 mL/min
DetectionUV-Vis at ~275 nm
Column Temperature25-30 °C

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely adopted analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of analyzing substituted phenols such as this compound, GC-MS offers high resolution and sensitivity. The inherent volatility of many phenolic compounds makes them amenable to gas chromatographic separation, while mass spectrometry provides definitive identification based on their unique mass-to-charge ratios and fragmentation patterns.

For the analysis of polar compounds like phenols, derivatization is often a crucial step to enhance volatility and improve chromatographic peak shape. Common derivatization techniques include silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, or acylation. These modifications reduce the polarity of the analyte, leading to better interaction with the GC column's stationary phase and more symmetrical peaks.

Methodological Approach

A typical GC-MS method for the analysis of a substituted phenol like this compound would involve a capillary column, often with a non-polar or medium-polarity stationary phase. The selection of the column is critical for achieving the desired separation from other components in a sample matrix.

Table 1: Illustrative GC-MS Parameters for Phenolic Compound Analysis

ParameterTypical Setting
Gas Chromatograph
ColumnPhenyl-methylpolysiloxane (e.g., DB-5ms)
Column Dimensions30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium
Flow Rate1.0 - 1.5 mL/min
Injection ModeSplitless
Injector Temperature250 - 280 °C
Oven ProgramInitial temp. 50-80 °C, ramp at 5-10 °C/min to 280-300 °C
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass AnalyzerQuadrupole or Ion Trap
Scan Rangem/z 40-450
Ion Source Temperature230 °C
Transfer Line Temperature280 °C

The retention time of this compound would be influenced by its boiling point and its interaction with the stationary phase. The presence of two fluorine atoms and an isopropyl group on the phenol ring will affect its volatility and polarity compared to unsubstituted phenol. The elution order of halogenated phenols in gas chromatography is influenced by factors such as vapor pressure and solubility in the stationary phase. asianpubs.org

Mass Spectral Fragmentation

Upon entering the mass spectrometer, molecules are typically ionized by electron impact (EI), which leads to the formation of a molecular ion (M⁺) and a series of fragment ions. The fragmentation pattern is a unique fingerprint of the compound and is crucial for its identification.

For this compound, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation of the isopropyl group is a common pathway for isopropyl-substituted phenols. For instance, the mass spectrum of 4-isopropylphenol (B134273) shows a prominent peak resulting from the loss of a methyl group (M-15). nih.gov A similar loss would be anticipated for this compound.

The fragmentation of the aromatic ring itself is also expected. Phenol and its derivatives often exhibit characteristic losses of carbon monoxide (CO) and other small neutral molecules. The presence of fluorine atoms will also influence the fragmentation, potentially leading to the loss of HF or fluorine radicals.

Table 2: Predicted Key Mass Fragments for this compound

m/z (predicted)Ion Structure (predicted)Fragmentation Pathway
172[C₉H₁₀F₂O]⁺Molecular Ion (M⁺)
157[C₈H₇F₂O]⁺Loss of a methyl radical (•CH₃) from the isopropyl group
129[C₇H₅F₂]⁺Loss of a methyl radical and carbon monoxide (CO)

It is important to note that the actual fragmentation pattern can be complex and may include rearrangements. The interpretation of the mass spectrum would be confirmed by comparing it to a reference spectrum if available, or by high-resolution mass spectrometry to determine the elemental composition of the fragment ions.

Theoretical and Computational Studies of 3,5 Difluoro 4 Isopropylphenol

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are a cornerstone of modern chemical research, offering a detailed view of the electronic structure and geometry of molecules. These methods are broadly categorized into ab initio, semi-empirical, and density functional theory (DFT) approaches, each with its own balance of accuracy and computational cost.

Density Functional Theory (DFT) has become a popular method for studying the ground state properties of phenolic compounds due to its favorable combination of accuracy and computational efficiency. researchgate.net For substituted phenols, DFT calculations, particularly using the B3LYP functional with a 6-31G(d,p) basis set, have been successfully employed to optimize molecular geometries and calculate a variety of quantum chemical descriptors. researchgate.netresearchgate.net

In the case of 3,5-Difluoro-4-isopropylphenol, DFT calculations would be crucial for determining key geometric parameters such as bond lengths, bond angles, and dihedral angles. The presence of the bulky isopropyl group and the two fluorine atoms flanking it introduces steric and electronic effects that influence the orientation of the hydroxyl and isopropyl groups relative to the benzene (B151609) ring. The calculations would likely predict a non-planar arrangement for the isopropyl group's C-H bond relative to the aromatic ring.

Furthermore, DFT provides access to a wealth of electronic properties. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are fundamental descriptors of chemical reactivity. A lower HOMO-LUMO gap generally implies higher reactivity. The electrostatic potential map generated from DFT calculations would visualize the electron distribution, highlighting the electronegative regions around the oxygen and fluorine atoms and the more electropositive regions associated with the hydroxyl proton and the alkyl group. These electronic features are critical in understanding intermolecular interactions and the molecule's reactivity. researchgate.net

Table 1: Representative Ground State Properties of a Substituted Phenol (B47542) Calculated using DFT

PropertyDescriptionTypical Calculated Value Range for Phenols
Total EnergyThe total electronic energy of the molecule in its optimized geometry.Varies significantly based on molecule size.
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital, related to the ability to donate an electron.-8 to -10 eV
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital, related to the ability to accept an electron.0 to 2 eV
Dipole MomentA measure of the overall polarity of the molecule.1 to 4 Debye

Note: The values in this table are illustrative and based on general findings for phenolic compounds. Specific values for this compound would require dedicated DFT calculations.

While DFT is a powerful tool, ab initio methods, such as Møller-Plesset perturbation theory (MP2), can offer even higher accuracy for certain properties, albeit at a greater computational expense. For a molecule like this compound, with its flexible isopropyl group, conformational analysis is essential. Both ab initio and DFT methods can be used to explore the potential energy surface and identify stable conformers. researchgate.net

The primary conformational flexibility in this compound arises from the rotation of the hydroxyl group (cis and trans orientations relative to the isopropyl group) and the rotation of the isopropyl group itself. researchgate.net Ab initio calculations would provide precise energy differences between these conformers, allowing for the determination of the most stable structure in the gas phase.

Semi-empirical methods, being less computationally demanding, can be employed for a preliminary, broader search of the conformational space before refining the geometries and energies of the most promising conformers with higher-level methods like DFT or MP2.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations provide static pictures of stable conformers, molecular dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing trajectories that reveal the accessible conformational space under specific conditions (e.g., in a solvent at a particular temperature).

For this compound, an MD simulation would be invaluable for understanding the flexibility of the isopropyl group and the dynamics of the hydroxyl group's hydrogen bonding with solvent molecules. researchgate.net The simulation would show the transitions between different rotational isomers and provide insights into the time-averaged properties of the molecule in a condensed phase. This is particularly relevant for understanding how the molecule interacts with its environment, which is a key factor in many of its potential applications.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their physicochemical properties. psu.edu This approach is heavily reliant on the calculation of molecular descriptors, which are numerical representations of a molecule's structure.

A wide array of molecular descriptors can be calculated for this compound using computational tools. These descriptors fall into several categories:

Topological descriptors: These are derived from the 2D representation of the molecule and describe its connectivity and shape.

Geometrical descriptors: These are based on the 3D structure of the molecule and include parameters like molecular surface area and volume.

Quantum chemical descriptors: As discussed earlier, these are derived from quantum chemical calculations and include properties like HOMO/LUMO energies, dipole moment, and partial atomic charges. researchgate.netajrconline.org

Hydrophobicity descriptors: The logarithm of the octanol-water partition coefficient (logP) is a crucial descriptor for predicting a molecule's behavior in biological and environmental systems. ajrconline.orgut.ac.ir

Table 2: Predicted Physicochemical Descriptors for a Halogenated Isopropylphenol

Descriptor TypeDescriptor NamePredicted Value
HydrophobicityLogP~3.5 - 4.0
TopologicalTopological Polar Surface Area (TPSA)~20 Ų
Quantum ChemicalDipole Moment~2.0 - 3.0 D
GeometricalMolecular Weight188.16 g/mol

Note: The values in this table are estimations for a molecule with the structural features of this compound, based on data for similar compounds. chemscene.com Actual values would need to be calculated using specialized software.

QSPR models can be developed to predict the reactivity of this compound in various chemical transformations. By establishing a mathematical relationship between its structural descriptors and experimentally determined reactivity data (or data from higher-level computations), it is possible to predict its behavior in new contexts.

The presence of two electron-withdrawing fluorine atoms on the aromatic ring is expected to increase the acidity of the phenolic hydroxyl group compared to unsubstituted phenol. The isopropyl group, being electron-donating, will slightly counteract this effect. QSPR models can quantify these influences. For instance, a model could be built to predict the pKa of a series of substituted phenols based on descriptors related to their electronic structure. unibo.it

Similarly, the reactivity of the aromatic ring towards electrophilic or nucleophilic substitution can be modeled. The calculated partial charges on the carbon atoms of the ring can indicate the most likely sites for reaction. The fluorine and isopropyl substituents will direct incoming reagents to specific positions on the ring, a phenomenon that can be rationalized and predicted through the analysis of calculated electronic descriptors.

Molecular Orbital Analysis and Charge Distribution

Theoretical investigations into the molecular orbital (MO) theory provide profound insights into the electronic structure and reactivity of chemical compounds. Key to this analysis is the examination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), collectively known as the frontier molecular orbitals.

HOMO-LUMO Energy Gaps and Reactivity Prediction

The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter in predicting a molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap generally implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more prone to chemical reactions.

For this compound, specific values for the HOMO and LUMO energies, and consequently the energy gap, are not available in the current body of scientific literature. Computational methods, such as Density Functional Theory (DFT), are commonly employed to calculate these values. Such calculations would provide a quantitative measure to predict its reactivity towards electrophiles and nucleophiles.

Table 1: Hypothetical HOMO-LUMO Energy Data for this compound

ParameterEnergy (eV)
HOMOData not available
LUMOData not available
Energy Gap (ΔE)Data not available

This table is for illustrative purposes only. No experimental or calculated data has been found.

Electrostatic Potential Surface Analysis for Intermolecular Interactions

The molecular electrostatic potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its intermolecular interaction patterns. The MEP map illustrates the regions of a molecule that are electron-rich (negative potential, typically colored in shades of red) and electron-poor (positive potential, typically in shades of blue). These regions are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively, and play a crucial role in hydrogen bonding and other non-covalent interactions.

An MEP analysis of this compound would be expected to show a negative potential around the oxygen atom of the hydroxyl group and the fluorine atoms, indicating their potential to act as hydrogen bond acceptors. The hydrogen atom of the hydroxyl group would exhibit a positive potential, marking it as a hydrogen bond donor site. However, specific MEP maps and calculated potential values for this compound are not documented.

Prediction of Spectroscopic Parameters from Computational Models

Computational chemistry offers powerful tools for predicting various spectroscopic parameters, which can aid in the identification and characterization of compounds. Techniques like DFT can be used to calculate nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra.

For this compound, no computationally predicted spectroscopic data has been reported. Such data, if available, would be invaluable for interpreting experimental spectra and confirming the compound's structure.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted ParameterValue
¹H NMRChemical Shift (ppm)Data not available
¹³C NMRChemical Shift (ppm)Data not available
¹⁹F NMRChemical Shift (ppm)Data not available
IR SpectroscopyVibrational Frequency (cm⁻¹)Data not available

This table is for illustrative purposes only. No experimental or calculated data has been found.

Applications in Organic Synthesis and Materials Science

3,5-Difluoro-4-isopropylphenol as a Versatile Synthetic Building Block

The reactivity of the hydroxyl group, coupled with the influence of the fluorine and isopropyl substituents on the aromatic ring, establishes this compound as a versatile building block in synthetic organic chemistry.

The structure of this compound serves as a valuable scaffold for the synthesis of more complex and functionally rich organic molecules. The phenolic hydroxyl group provides a reactive site for etherification, esterification, and other coupling reactions, allowing it to be integrated into larger molecular frameworks. For instance, related difluorophenol structures are used to construct elaborate molecules, such as N-[3,5-Difluoro-4-(4-hydroxy-3-isopropyl-phenoxy)-phenyl]-oxalamic acid, which features a diaryl ether linkage. nih.gov This demonstrates a common synthetic strategy where the phenol (B47542) acts as a nucleophile to displace a leaving group on another aromatic ring, forming a stable ether bond.

Furthermore, the core 3,5-difluorophenol (B1294556) moiety can be incorporated into heterocyclic systems. A notable example, though starting from a related precursor, is the formation of 3,5-Difluoro-4-(5-isopropyl-1,2,4-oxadiazol-3-yl)phenol. bldpharm.com In such syntheses, the phenol group or a derivative thereof can be used to build or attach complex heterocyclic rings, which are prevalent in medicinal chemistry and materials science. The fluorine atoms can enhance the metabolic stability and binding affinity of the final molecule, while the isopropyl group can improve solubility and provide steric bulk.

Derivative Example Synthetic Application Key Moieties Reference
N-[3,5-Difluoro-4-(4-hydroxy-3-isopropyl-phenoxy)-phenyl]-oxalamic acidFormation of diaryl ether linkages3,5-Difluorophenoxy, 3-Isopropylphenoxy nih.gov
3,5-Difluoro-4-(5-isopropyl-1,2,4-oxadiazol-3-yl)phenolConstruction of complex heterocyclic compounds3,5-Difluorophenol, Isopropyl, Oxadiazole bldpharm.com

This table showcases examples of complex molecules built from precursors related to this compound, illustrating its potential as a synthetic building block.

Polyaromatic systems are crucial components in organic electronics, sensors, and advanced materials. Halogenated phenols are key intermediates in their construction, primarily through transition-metal-catalyzed cross-coupling reactions. While direct examples involving this compound are not extensively documented, its structure is well-suited for such transformations.

The aromatic ring of this compound can be further functionalized, for example, through bromination or iodination, to introduce a leaving group. sci-hub.sesigmaaldrich.com This halogenated intermediate can then participate in reactions like Suzuki, Stille, or Buchwald-Hartwig couplings to form new carbon-carbon or carbon-heteroatom bonds, effectively "stitching" aromatic units together. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the ring, while the isopropyl group provides steric direction and enhances the solubility of the resulting polyaromatic system. The synthesis of porphyrins and other large π-systems often relies on the coupling of functionalized aromatic precursors, a role for which derivatives of this compound are suitable. acs.org

Modular synthesis and the creation of functional libraries are powerful tools in drug discovery and materials science for rapidly generating and screening a large number of compounds. The concept relies on using a set of diverse building blocks that can be combined in various ways. Both 3,5-difluorophenol and 4-isopropylphenol (B134273) have been identified as components in such libraries. rsc.org

This compound, as a single molecule, combines the key features of these separate building blocks:

Electron-withdrawing Fluorines: These atoms modulate the acidity of the phenol and create a specific electronic environment.

Bulky Isopropyl Group: This group provides steric hindrance and increases lipophilicity.

Reactive Phenolic -OH: This group serves as a handle for click chemistry reactions, such as the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, allowing for rapid and efficient coupling to other molecular fragments. rsc.org

By using this compound as a building block, chemists can systematically introduce this unique combination of properties into a library of compounds, enabling the exploration of structure-activity relationships in a controlled manner.

Integration into Advanced Materials

The distinct properties of this compound make it an attractive candidate for incorporation into advanced materials, where molecular structure dictates macroscopic performance.

Liquid crystals (LCs) are a state of matter with properties between those of a conventional liquid and a solid crystal. Their application in display technologies is ubiquitous. The performance of LC materials is highly dependent on the shape, polarity, and polarizability of their constituent molecules.

Fluorinated phenols are a well-established class of intermediates in the synthesis of liquid crystal molecules. For example, 3,5-Difluoro-4-cyanophenol is explicitly used for creating liquid crystal intermediates. hongjinchem.com The strong dipole moment of the C-F bonds and the linear shape of such molecules are crucial for achieving the desired mesophases.

This compound shares key structural characteristics with known liquid crystal precursors:

Rigid Core: The difluorinated benzene (B151609) ring provides a rigid core structure.

Dipole Moment: The two C-F bonds create a strong lateral dipole, influencing the dielectric anisotropy of the material.

Terminal Group: The isopropyl group acts as a flexible terminal chain, which can help to lower the melting point and influence the type of liquid crystal phase formed.

By incorporating this phenol into a larger molecular structure (e.g., through esterification with a benzoic acid derivative), molecules with specific mesomorphic properties suitable for advanced display applications can be engineered. Commercial suppliers often categorize related difluorophenols as "Liquid Crystal (LC) Building Blocks". ambeed.com

Related Compound CAS Number Application Reference
3,5-Difluoro-4-cyanophenol123843-57-2Used in liquid crystal intermediates hongjinchem.com
3,5-Difluoro-4-methoxyphenol443-42-5Listed as a liquid crystal building block ambeed.com

This table presents related compounds and their established use in liquid crystal applications, highlighting the potential of the this compound scaffold in this field.

In polymer science, the introduction of specific functional groups or structural motifs into the polymer chain is a primary method for tailoring material properties. Fluorine atoms and bulky alkyl groups are particularly effective in this regard.

Incorporating bulky side groups, such as the isopropyl group, into a polymer backbone can restrict segmental mobility, thereby increasing the glass transition temperature (Tg), while also disrupting chain packing, which can enhance solubility and processability. researchgate.net Similarly, the introduction of fluorine atoms can improve thermal stability, chemical resistance, and modify the optical and dielectric properties of the polymer. researchgate.netgoogle.com

This compound can be integrated into polymers in several ways:

As a Monomer: After conversion to a derivative with two reactive functional groups (e.g., a bisphenol), it could be used in polycondensation reactions to form polyesters, polycarbonates, or polyethers. The resulting polymer would have the fluorine and isopropyl groups regularly spaced along its backbone.

As a Modifying Agent: It can be used to cap the ends of polymer chains. In this role, it would control the molecular weight and introduce its specific properties (e.g., hydrophobicity, modified refractive index) to the surface of the polymer material. This is particularly relevant in the formulation of polymers for optical components, where low birefringence is desired. google.com

The use of structurally complex phenols in the synthesis of high-performance polymers like polyimides and polyetherimides is a common strategy to achieve a desirable balance of thermal stability, mechanical strength, and processability. researchgate.netgoogle.com

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